5-bromo-N-phenyl-2-propoxybenzamide
Description
5-Bromo-N-phenyl-2-propoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a propoxy group (-OCH₂CH₂CH₃) at the 2-position, and an N-phenyl substituent on the amide nitrogen. The bromine and propoxy groups likely influence electronic properties, lipophilicity, and steric interactions, which are critical for biological activity or material performance .
Properties
Molecular Formula |
C16H16BrNO2 |
|---|---|
Molecular Weight |
334.21 g/mol |
IUPAC Name |
5-bromo-N-phenyl-2-propoxybenzamide |
InChI |
InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
OSWFJKRSRRMHFF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-bromo-N-phenyl-2-propoxybenzamide with analogous benzamide derivatives from the provided evidence. Key differences in substituents, molecular formulas, and molecular weights are highlighted.
Key Differences and Implications
Fluorine substituents (e.g., in ) enhance metabolic stability and electronegativity, which may improve binding affinity in biological targets compared to bromine or propoxy groups.
Steric and π-π Interactions :
- The N-phenyl group in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in N-propyl analogs (e.g., ).
- Bulkier substituents, such as the benzoxazolyl group in , introduce steric hindrance, which could limit binding to narrow enzyme pockets.
Synthetic Accessibility :
- The trifluoropropyl group in requires specialized synthesis routes, whereas propoxy and methoxy groups (e.g., ) are more straightforward to introduce.
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